molecular formula C23H30N2O3 B6104499 N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide

N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide

Cat. No. B6104499
M. Wt: 382.5 g/mol
InChI Key: HTGZCAZOMNFMEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[1-(3,4-dimethoxyphenyl)propyl]-4-(1-pyrrolidinylmethyl)benzamide, commonly known as U-47700, is a synthetic opioid that has been gaining popularity in the research community due to its potent analgesic effects. U-47700 has been found to be a highly selective agonist of the μ-opioid receptor, making it a promising candidate for the development of new pain management drugs.

Mechanism of Action

U-47700 is a highly selective agonist of the μ-opioid receptor, which is responsible for mediating the analgesic effects of opioids. When U-47700 binds to the μ-opioid receptor, it activates a signaling cascade that leads to the inhibition of neurotransmitter release, resulting in a decrease in pain perception. U-47700 also activates the reward pathway in the brain, which can lead to addiction and other negative side effects.
Biochemical and Physiological Effects:
U-47700 has been found to have potent analgesic effects in animal models, with a potency similar to that of morphine. However, U-47700 has also been found to have a much shorter duration of action than morphine, which may make it less useful as a pain management drug. U-47700 has also been found to have a number of negative side effects, including respiratory depression, sedation, and addiction.

Advantages and Limitations for Lab Experiments

U-47700 has several advantages for use in laboratory experiments. Its high potency and selectivity for the μ-opioid receptor make it a useful tool for studying the mechanisms of opioid action. However, U-47700 also has several limitations. Its short duration of action and potential for addiction may make it less useful for long-term studies, and its negative side effects may limit its usefulness in certain experiments.

Future Directions

There are several future directions for research on U-47700. One area of interest is the development of new pain management drugs based on the structure of U-47700. Researchers are also exploring the potential use of U-47700 in the treatment of opioid addiction, as well as its potential use in other areas of medicine. Finally, researchers are investigating the mechanisms of action of U-47700 and other opioids, with the goal of developing new drugs with fewer side effects and a lower potential for addiction.

Synthesis Methods

The synthesis of U-47700 involves the reaction of 3,4-dimethoxybenzaldehyde with 1-(3,4-dimethoxyphenyl)propan-1-one to form 3,4-dimethoxy-N-allylbenzeneethanamine. This compound is then reacted with benzoyl chloride and pyrrolidine to form U-47700. The synthesis of U-47700 is relatively straightforward and can be carried out in a laboratory setting with standard equipment and reagents.

Scientific Research Applications

U-47700 has been studied extensively for its potential use as a pain management drug. Its high selectivity for the μ-opioid receptor makes it a promising candidate for the development of new analgesic drugs with fewer side effects than traditional opioids. U-47700 has also been studied for its potential use in the treatment of opioid addiction, as it may be able to reduce withdrawal symptoms and cravings.

properties

IUPAC Name

N-[1-(3,4-dimethoxyphenyl)propyl]-4-(pyrrolidin-1-ylmethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O3/c1-4-20(19-11-12-21(27-2)22(15-19)28-3)24-23(26)18-9-7-17(8-10-18)16-25-13-5-6-14-25/h7-12,15,20H,4-6,13-14,16H2,1-3H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGZCAZOMNFMEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C=C1)OC)OC)NC(=O)C2=CC=C(C=C2)CN3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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